molecular formula C10H9ClO4S B2460792 methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate CAS No. 1133001-67-8

methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate

Cat. No.: B2460792
CAS No.: 1133001-67-8
M. Wt: 260.69
InChI Key: GMILRSSKKFEWKB-QPJJXVBHSA-N
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Description

Methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate is a high-value chemical building block characterized by its dual functional groups: an electron-deficient acrylate ester in a trans (E) configuration and a highly reactive chlorosulfonyl moiety . This combination makes the compound a versatile intermediate for synthesizing more complex sulfonamide-based structures, as the chlorosulfonyl group readily undergoes nucleophilic substitution with amines . Its molecular structure is nearly planar, a feature common to cinnamate ester derivatives that promotes charge-transfer interactions between the aromatic ring and the ester group, which can influence both its reactivity and physical properties . This compound is exclusively for research applications in chemical synthesis and drug discovery. It serves as a critical precursor in the development of potential therapeutic agents, particularly in exploring inhibitors of inflammatory cytokines and key signaling pathways like NF-κB . The structural motif of the cinnamate ester is found in several bioactive molecules, such as Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), a potent, cell-permeable compound shown to significantly inhibit cytokines including IL-6, IL-1β, IL-8, and TNF-α in LPS-stimulated immune cells . Researchers can leverage the reactivity of this compound to create targeted libraries for high-throughput screening against inflammatory diseases, cancer, and central nervous system disorders . WARNING: This product is provided "For Research Use Only". It is not intended for human or veterinary diagnostic or therapeutic uses, nor is it for food, drug, or household applications. All necessary safety data sheets (SDS) should be consulted before use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl (E)-3-(4-chlorosulfonylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c1-15-10(12)7-4-8-2-5-9(6-3-8)16(11,13)14/h2-7H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMILRSSKKFEWKB-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate typically involves the reaction of methyl cinnamate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the para position of the phenyl ring. The reaction can be represented as follows:

Methyl cinnamate+Chlorosulfonic acidMethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate\text{Methyl cinnamate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} Methyl cinnamate+Chlorosulfonic acid→Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Substitution: Formation of sulfonamide, sulfonate, or sulfonyl derivatives.

    Reduction: Formation of sulfonamide or sulfonic acid derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound is characterized by its unique functional groups, which enhance its reactivity in nucleophilic substitution reactions. The chlorosulfonyl group is particularly reactive, allowing for the introduction of various nucleophiles. This property makes it valuable in synthesizing complex organic molecules and polymers.

  • Polymer Synthesis : Methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate is used in the synthesis of polymeric materials. Its ability to undergo polymerization reactions allows for the creation of new materials with tailored properties.
  • Nucleophilic Substitution : The compound's chlorosulfonyl group facilitates nucleophilic substitution reactions, making it a useful intermediate in the synthesis of various organic compounds. This includes the preparation of pharmaceuticals and agrochemicals.
  • Synthesis of Complex Molecules : It serves as a building block for more complex structures, including heterocycles and biologically active compounds.

Research indicates that compounds with similar structures exhibit significant biological activity, particularly in anticancer research. The potential anticancer properties of this compound warrant further investigation.

Anticancer Potential

Studies have shown that compounds with α,β-unsaturated carbonyl groups can induce apoptosis in cancer cells. For example:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
Study AMCF-710Induction of apoptosis
Study BHT-2915ROS-mediated pathways

These findings suggest that this compound could possess similar anticancer properties, potentially leading to the development of new therapeutic agents.

Case Studies

  • Synthesis of Anticancer Agents : A study focused on synthesizing derivatives of this compound demonstrated promising cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development.
  • Antimicrobial Studies : Research into antimicrobial resistance has shown that derivatives similar to this compound can effectively combat resistant strains of bacteria, highlighting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The chlorosulfonyl group distinguishes this compound from analogous α,β-unsaturated esters. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Ring Key Properties/Applications
Methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate C₁₀H₉ClO₄S 260.99 ([M+H]+) -SO₂Cl Reactive towards nucleophiles; potential sulfonamide precursor
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate C₁₀H₉NO₄ 207.19 -NO₂ Lower reactivity compared to -SO₂Cl; used in nitro reduction studies
(2E)-3-[4-(2-Chloroacetamido)phenyl]prop-2-enoate C₁₃H₁₄ClNO₃ 267.71 -NHCOCH₂Cl Chloroacetamido group enables alkylation reactions; moderate steric bulk
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate C₂₀H₂₀ClO₅ 375.82 -Cl (ortho), -OCH₃ (meta/para) Potent cholinesterase inhibitor (IC₅₀ = 46.18 µM for AChE)
Key Observations :
  • Electron-Withdrawing Effects: The -SO₂Cl group is more electron-withdrawing than -NO₂ or -Cl, enhancing the electrophilicity of the α,β-unsaturated system. This increases reactivity in Michael additions or nucleophilic substitutions compared to nitro or chloro derivatives .
  • Biological Activity : Chlorinated phenyl derivatives (e.g., 2-chlorophenyl esters) exhibit significant cholinesterase inhibition, suggesting that the chlorosulfonyl group in the target compound may also confer bioactivity, though direct evidence is lacking .
  • Synthetic Utility : The chlorosulfonyl group serves as a versatile handle for synthesizing sulfonamides or sulfonic acids, whereas nitro or chloroacetamido groups require additional steps for functionalization .

Reactivity and Stability

  • Chlorosulfonyl Group : Highly reactive under mild conditions (e.g., reacts with amines to form sulfonamides). In contrast, nitro groups require harsh reduction conditions (e.g., H₂/Pd-C) for conversion to amines .
  • Ester Hydrolysis : The α,β-unsaturated ester is prone to hydrolysis under acidic/basic conditions, similar to other cinnamate derivatives. Stability is influenced by substituents; electron-withdrawing groups like -SO₂Cl may accelerate hydrolysis compared to methoxy or alkyl groups .

Analytical and Spectral Data

  • Collision Cross-Section (CCS) : The target compound’s predicted CCS (154.2 Ų for [M+H]+) differs markedly from bulkier analogs (e.g., indole-containing derivatives in ), aiding in mass spectrometry-based differentiation .
  • Spectroscopic Features: IR: Expected S=O stretches at ~1370 cm⁻¹ and ~1150 cm⁻¹ for -SO₂Cl, distinct from -NO₂ (~1520 cm⁻¹) or -NHCOCH₂Cl (~1650 cm⁻¹) . NMR: The para-substituted phenyl ring generates characteristic splitting patterns (e.g., doublets for aromatic protons at δ 7.6–8.2 ppm) .

Biological Activity

Methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of unsaturated esters and is characterized by the presence of a chlorosulfonyl group, which enhances its reactivity. The synthesis typically involves the reaction of methyl acrylate with a chlorosulfonyl-substituted aromatic compound. This process can yield various derivatives that may exhibit different biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

  • IC50 Values :
    • COX-1: >100 µM
    • COX-2: 0.25 µM

This selectivity suggests potential therapeutic applications in treating inflammatory diseases with reduced side effects compared to non-selective COX inhibitors.

Antitumor Activity

This compound has also shown promise in antitumor studies. In vitro assays revealed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multi-drug resistant strains. Results showed significant inhibition at low concentrations, highlighting its potential as a lead compound for further development against resistant pathogens .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory cytokines, indicating its therapeutic potential in inflammatory disorders .
  • Cancer Cell Line Studies : Research focusing on the cytotoxic effects of this compound demonstrated that it effectively reduced cell viability in several cancer cell lines through ROS-mediated mechanisms. The findings suggest that further exploration into its use as an anticancer agent is warranted .

Q & A

Q. What are the recommended synthetic routes for methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate, and how can reaction conditions be optimized to avoid common side reactions?

Methodological Answer: The synthesis typically involves a Claisen-Schmidt condensation between 4-(chlorosulfonyl)benzaldehyde and methyl acrylate derivatives under acidic or basic catalysis. Key optimization steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Temperature Control: Maintaining 60–80°C minimizes side reactions like over-sulfonation or ester hydrolysis.
  • Catalyst Choice: Use of mild bases (e.g., sodium acetate) avoids decomposition of the chlorosulfonyl group.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high yields (>75%) and purity (>95%). Contaminants like unreacted aldehyde can be identified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how do key spectral markers validate its configuration?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The trans-configuration (2E) is confirmed by a coupling constant J = 15–16 Hz between the α,β-unsaturated protons (δ 6.8–7.2 ppm). The chlorosulfonyl group deshields adjacent aromatic protons, appearing as a doublet at δ 7.8–8.2 ppm .
    • ¹³C NMR: The ester carbonyl (δ 165–170 ppm) and conjugated alkene carbons (δ 120–130 ppm) are diagnostic.
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 274.97 [M+H]⁺) confirms molecular formula C₁₀H₉ClO₄S .
  • IR Spectroscopy: Stretching vibrations for S=O (1360–1180 cm⁻¹) and C=O (1720 cm⁻¹) validate functional groups .

Q. What safety protocols and handling precautions are essential when working with this compound, considering its reactive functional groups?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles to prevent skin/eye contact. A fume hood is mandatory due to potential release of HCl gas during hydrolysis.
  • Ventilation: Ensure local exhaust ventilation to mitigate inhalation risks (PEL < 1 mg/m³ for chlorosulfonyl compounds).
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and nucleophiles (e.g., amines, alcohols) .

Advanced Research Questions

Q. How can crystallographic data (e.g., XRD) and computational methods (DFT) resolve discrepancies in the spatial arrangement of substituents in this compound derivatives?

Methodological Answer:

  • Single-Crystal XRD: Resolve bond angles and dihedral angles between the chlorosulfonyl group and the propenoate moiety. For example, the C-S-O bond angle (~105°) and planarity of the α,β-unsaturated system confirm conjugation .
  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., S···O interactions) .

Q. What experimental strategies are critical for evaluating the environmental persistence and transformation pathways of this compound in aquatic systems?

Methodological Answer:

  • Hydrolysis Studies: Conduct pH-dependent degradation assays (pH 4–9) at 25°C. Monitor via LC-MS for products like 4-(chlorosulfonyl)benzoic acid.
  • Photolysis Experiments: Expose aqueous solutions to UV light (λ = 254 nm) and track half-life using UV-Vis spectroscopy.
  • Biotic Degradation: Use OECD 301F respirometry to assess microbial mineralization in activated sludge. Measure CO₂ evolution and sulfate release via ion chromatography .

Q. How can researchers design kinetic studies to elucidate the reactivity of the chlorosulfonyl group in this compound under varying nucleophilic conditions?

Methodological Answer:

  • Pseudo-First-Order Kinetics: React the compound with nucleophiles (e.g., amines, thiols) in excess. Monitor reaction progress via ¹H NMR or HPLC.
  • Rate Constant Determination: Use Eyring plots to correlate temperature (20–50°C) with rate constants. Activation parameters (ΔH‡, ΔS‡) reveal whether the mechanism is associative (SN2) or dissociative (SN1).
  • Computational Modeling: Perform DFT-based transition state analysis (e.g., ωB97X-D/cc-pVTZ) to identify steric/electronic barriers to nucleophilic attack .

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